molecular formula C16H19NO5 B8692177 Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate

Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate

Cat. No.: B8692177
M. Wt: 305.32 g/mol
InChI Key: CGFUENFJWGKWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: Ethyl 2-aminobenzoate and diethyl oxalate.

    Reaction Steps:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolone N-oxide using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: Halogenation at the quinolone core using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature.

    Reduction: Sodium borohydride, methanol, low temperature.

    Substitution: N-Bromosuccinimide, chloroform, reflux conditions.

Major Products Formed

    Oxidation: Quinolone N-oxide derivatives.

    Reduction: Hydroxyquinolone derivatives.

    Substitution: Halogenated quinolone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new pharmaceuticals.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate would depend on its specific biological activity. Generally, quinolones exert their effects by:

    Inhibiting DNA Gyrase: Preventing bacterial DNA replication.

    Interacting with Enzymes: Modulating enzyme activity in cancer cells.

    Binding to Receptors: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3-ethoxycarbonyl-4(1H)-quinolone: Similar structure with methoxy groups instead of ethoxy groups.

    6,7-Diethoxy-4(1H)-quinolone: Lacks the ethoxycarbonyl group at the 3-position.

    3-Ethoxycarbonyl-4(1H)-quinolone: Lacks the ethoxy groups at the 6 and 7 positions.

Uniqueness

Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate is unique due to the presence of both ethoxy and ethoxycarbonyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

ethyl 6,7-diethoxy-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C16H19NO5/c1-4-20-13-7-10-12(8-14(13)21-5-2)17-9-11(15(10)18)16(19)22-6-3/h7-9H,4-6H2,1-3H3,(H,17,18)

InChI Key

CGFUENFJWGKWEL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)OCC)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Diethoxyaniline (3.7 g) and diethyl ethoxymethylenemalonate (5.3 g) were reacted in the same manner as in Experimental Example 1 to obtain 6,7-diethoxy-3-ethoxycarbonyl-4(1H)-quinolone (4.3 g). The compound (3 g) was subjected to hydrolysis and decarboxylation in the same manner as in Experimental Example 2 to obtain 6,7-diethoxy-4(1H)-quinolone (compound 10, 1.9 g).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One

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